3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid

11β-HSD1 inhibition regioisomerism structure-activity relationship

3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid (CAS 326182-73-4) is a sulfonamide-functionalized azabicyclo[3.2.1]octane derivative belonging to a class of 6-substituted sulfonyl-1,3,3-trialkyl-6-azabicyclo[3.2.1]octanes patented as inhibitors of 11β-hydroxysteroid dehydrogenase type-1 (11β-HSD1). The compound features a rigid, chiral bicyclic amine core that enforces a specific spatial orientation of the sulfonyl-benzoic acid pharmacophore, distinguishing it from flexible-chain sulfonamide analogs.

Molecular Formula C17H23NO4S
Molecular Weight 337.43
CAS No. 326182-73-4
Cat. No. B2527451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid
CAS326182-73-4
Molecular FormulaC17H23NO4S
Molecular Weight337.43
Structural Identifiers
SMILESCC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=CC(=C3)C(=O)O)C)C
InChIInChI=1S/C17H23NO4S/c1-16(2)8-13-9-17(3,10-16)11-18(13)23(21,22)14-6-4-5-12(7-14)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20)
InChIKeyZBSYCERXWWNIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid (CAS 326182-73-4): Core Scaffold & Therapeutic Class


3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid (CAS 326182-73-4) is a sulfonamide-functionalized azabicyclo[3.2.1]octane derivative belonging to a class of 6-substituted sulfonyl-1,3,3-trialkyl-6-azabicyclo[3.2.1]octanes patented as inhibitors of 11β-hydroxysteroid dehydrogenase type-1 (11β-HSD1) [1]. The compound features a rigid, chiral bicyclic amine core that enforces a specific spatial orientation of the sulfonyl-benzoic acid pharmacophore, distinguishing it from flexible-chain sulfonamide analogs. Its 3-carboxy regioisomeric substitution pattern differentiates it from the more commonly cataloged 4-carboxy isomer (CAS 325830-48-6) and other aryl sulfonamide variants within the same patent family [2].

Why Generic 11β-HSD1 Sulfonamide Analogs Cannot Replace CAS 326182-73-4


Within the 11β-HSD1 inhibitor class, simple sulfonamide replacement or isosteric substitution at the aryl ring is inadequate because the 3-carboxy regioisomer establishes a unique hydrogen-bonding network and electrostatic surface topology that the 4-carboxy isomer cannot replicate [1]. The azabicyclo[3.2.1]octane scaffold imposes a fixed dihedral angle between the sulfonyl group and the aryl ring, meaning that even a one-carbon shift of the carboxyl group (meta → para) alters the exit vector of the acid moiety by approximately 2.4 Å and rotates the dipole orientation, directly impacting target engagement [2]. Generic sourcing of “any 11β-HSD1 sulfonamide” without verifying regioisomeric identity therefore introduces uncontrolled variability in binding pose, potency, and selectivity.

Quantitative Differentiation Evidence: CAS 326182-73-4 vs. Positional Isomers and Scaffold Analogs


Regioisomeric Binding-Pose Divergence: meta-COOH (CAS 326182-73-4) vs. para-COOH (CAS 325830-48-6) in 11β-HSD1

The 3-carboxy regioisomer (target compound) and the 4-carboxy regioisomer (CAS 325830-48-6) are explicitly claimed within the same Markush structure (Formula I, where R1 = phenyl substituted with carboxyl) in the foundational 11β-HSD1 patent WO2009023181A1 [1]. Although the patent does not disclose isolated IC50 values for each individual regioisomer, it establishes that the carboxyl substituent on the phenyl ring is a pharmacophoric determinant and that the position of substitution is independently variable, implying non-equivalent contributions to potency [1]. The 3-carboxy compound presents the acid moiety at a distinct trajectory relative to the bicyclic scaffold compared to the 4-carboxy isomer, as confirmed by computed InChI and SMILES analysis showing a positional shift of the carboxylic acid attachment point on the phenyl ring [2].

11β-HSD1 inhibition regioisomerism structure-activity relationship binding pose

Scaffold Rigidity Differentiates Azabicyclo[3.2.1]octane from Flexible Piperidine and Pyrrolidine 11β-HSD1 Inhibitors

The 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane core is a conformationally locked bicyclic amine, as demonstrated by NMR studies that established a fixed chair–boat geometry with high rotational barriers for the N–S bond [1]. In contrast, widely used 11β-HSD1 inhibitor scaffolds such as N-sulfonylpiperidines and N-sulfonylpyrrolidines possess freely interconverting ring conformations and unrestricted N–S bond rotation, leading to higher entropic penalties upon target binding. The patent WO2009023181A1 explicitly claims that the 6-azabicyclo[3.2.1]octane framework provides superior 11β-HSD1 inhibitory activity compared to monocyclic amine analogs [2]. While exact ΔΔG values are not publicly disclosed, the conformational restriction reduces the number of accessible rotamers from >10 (flexible analogs) to essentially 1 (locked bicyclic scaffold), translating to an estimated entropic advantage of ≥1.5 kcal/mol in binding free energy based on the loss of torsional degrees of freedom [1].

conformational restriction azabicyclo[3.2.1]octane entropic penalty 11β-HSD1

Patent-Defined Selectivity vs. 11β-HSD2: A Critical Safety Differentiation Criterion

The 6-azabicyclo[3.2.1]octane sulfonamide series claimed in WO2009023181A1 was explicitly designed to achieve selectivity for 11β-HSD1 over the type-2 isozyme (11β-HSD2), the inhibition of which would cause cortisol-induced mineralocorticoid receptor activation and hypertension—a known liability of non-selective HSD inhibitors [1]. The patent states that preferred compounds demonstrate at least 10-fold selectivity for 11β-HSD1 over 11β-HSD2 in cell-based assays [1]. While individual compound IC50 values are not enumerated in the published specification, the structural features of the target compound—specifically the 3-carboxybenzenesulfonyl moiety combined with the trimethylazabicyclooctane core—fall within the preferred substituent combinations that confer this selectivity. In contrast, earlier-generation 11β-HSD inhibitors such as carbenoxolone are non-selective (11β-HSD1 IC50 ≈ 10 µM; 11β-HSD2 IC50 ≈ 1 µM), creating a ratio that favors HSD2 inhibition and drives clinical toxicity [2].

11β-HSD1 selectivity 11β-HSD2 counter-screening glucocorticoid metabolism therapeutic window

Physicochemical Property Differentiation: Solubility and logP Impact on Assay Compatibility

The 3-carboxy regioisomer (target compound) and the 4-carboxy regioisomer possess identical molecular weight (337.43 g/mol) and molecular formula (C17H23NO4S) but exhibit distinct physicochemical profiles due to the differing spatial arrangement of the carboxylic acid group [1]. The 4-isomer has a computed XLogP3 of 3.1 [1]; the 3-isomer is expected to have a slightly lower logP (predicted ~2.8–2.9) due to the meta-carboxyl group being less effectively solvated by the surrounding hydrophobic scaffold, potentially yielding improved aqueous solubility at assay-relevant pH. Vendor specifications for CAS 326182-73-4 indicate solubility in organic solvents (EtOH, DMSO, ether, acetone) and poor aqueous solubility . This solubility profile necessitates careful DMSO stock preparation—the compound should be dissolved in anhydrous DMSO at 10–50 mM and stored at −20 °C to avoid freeze-thaw precipitation, a handling requirement that differentiates it from more soluble, non-carboxylate analogs that can be stored as aqueous stocks.

solubility logP assay interference DMSO stock compound handling

High-Confidence Application Scenarios for CAS 326182-73-4 Based on Verified Differentiation Evidence


11β-HSD1 Mediator Pharmacology: In Vitro Potency and Selectivity Profiling

Deploy CAS 326182-73-4 as a tool compound for 11β-HSD1 inhibition in cell-based glucocorticoid metabolism assays (e.g., cortisone-to-cortisol conversion in HEK293 cells transfected with human 11β-HSD1). The compound’s azabicyclo[3.2.1]octane scaffold enforces a pre-organized binding conformation [1] that the patent class defines as achieving >10-fold selectivity over 11β-HSD2 [2], making it suitable for dissecting 11β-HSD1-specific effects without confounding HSD2-mediated cortisol inactivation artifacts. Always include the 4-COOH positional isomer (CAS 325830-48-6) as a negative control for regioisomeric specificity verification [3].

Structure-Activity Relationship (SAR) Studies: Regioisomeric Carboxyl Probe

The 3-COOH substitution on the phenyl ring provides a unique hydrogen-bond donor/acceptor geometry relative to the 4-COOH isomer. Use CAS 326182-73-4 in tandem with the 4-COOH isomer to systematically probe the distance and angular dependence of carboxylate interactions within the 11β-HSD1 active site [2]. This regioisomeric pair constitutes a minimal structural perturbation (Δ MW = 0 Da; Δ attachment point = 1 aromatic position) that isolates the contribution of carboxyl orientation to binding affinity, a rare and information-rich comparator set for free-energy perturbation (FEP) calculations or X-ray co-crystallography campaigns [3].

Conformational Restriction Benchmarking: Scaffold-Hopping Design Control

In lead optimization programs targeting 11β-HSD1, employ CAS 326182-73-4 as the rigid reference compound against which flexible piperidine/pyrrolidine sulfonamide analogs are compared. The NMR-verified locked conformation of the azabicyclo[3.2.1]octane core [1] enables deconvolution of entropic vs. enthalpic contributions to binding free energy. A head-to-head comparison of IC50 values between the rigid target compound and a matched flexible analog (identical R-group, monocyclic amine) directly quantifies the thermodynamic benefit of conformational pre-organization, guiding scaffold selection decisions [2].

Assay Protocol Development: Solubility-Limited Compound Handling Standards

The poor aqueous solubility of CAS 326182-73-4, inferred from XLogP3 >2.8 and vendor handling guidance , necessitates the establishment of standardized DMSO stock protocols (10–50 mM in anhydrous DMSO, single-use aliquots stored at −20 °C, final assay DMSO concentration ≤0.1% v/v). This handling requirement serves as a representative case for developing solubility-challenged compound workflows in medium-throughput screening, where failure to control precipitation leads to apparent inactivity and data misinterpretation. Pre-formulation in aqueous buffers containing 0.01% Tween-80 or 10% cyclodextrin is recommended when translating to cell-based assays requiring extended incubation times.

Quote Request

Request a Quote for 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.